molecular formula C7H8F2N2O2 B13439891 3-(3,3-Difluoro-2-oxopropylidene)piperazin-2-one

3-(3,3-Difluoro-2-oxopropylidene)piperazin-2-one

Cat. No.: B13439891
M. Wt: 190.15 g/mol
InChI Key: ZJMJINBTHWAJIV-ARJAWSKDSA-N
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Description

2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound that features a trifluoromethyl group attached to a fused imidazo-pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine typically involves the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride with isocyanates in the presence of triethylamine. The reaction is carried out in dichloromethane at room temperature for several hours . This method yields the target compound in excellent yields under mild reaction conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic route mentioned above suggests that it can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-substituted derivatives of the compound.

Scientific Research Applications

2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is unique due to its specific ring fusion and the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. These features make it a valuable scaffold for the development of new drugs and materials.

Properties

Molecular Formula

C7H8F2N2O2

Molecular Weight

190.15 g/mol

IUPAC Name

(3Z)-3-(3,3-difluoro-2-oxopropylidene)piperazin-2-one

InChI

InChI=1S/C7H8F2N2O2/c8-6(9)5(12)3-4-7(13)11-2-1-10-4/h3,6,10H,1-2H2,(H,11,13)/b4-3-

InChI Key

ZJMJINBTHWAJIV-ARJAWSKDSA-N

Isomeric SMILES

C1CNC(=O)/C(=C/C(=O)C(F)F)/N1

Canonical SMILES

C1CNC(=O)C(=CC(=O)C(F)F)N1

Origin of Product

United States

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